N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1H-indazole-3-carboxamide
Description
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1H-indazole-3-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core linked to an indazole carboxamide moiety and a 3,4-dimethoxyphenylethyl side chain. The indazole group may enhance binding interactions with biological targets through hydrogen bonding, while the dimethoxyphenyl substituent could influence lipophilicity and pharmacokinetic properties. Structural characterization of such compounds typically employs crystallographic tools like SHELX and WinGX for refinement and visualization .
Properties
Molecular Formula |
C20H20N6O3 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C20H20N6O3/c1-28-15-9-7-12(11-16(15)29-2)8-10-17-21-20(26-24-17)22-19(27)18-13-5-3-4-6-14(13)23-25-18/h3-7,9,11H,8,10H2,1-2H3,(H,23,25)(H2,21,22,24,26,27) |
InChI Key |
JHZLIGPWYCLVOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=NC(=NN2)NC(=O)C3=NNC4=CC=CC=C43)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1H-indazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 3,4-dimethoxyphenethylamine with various reagents to form the desired triazole and indazole rings. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as EDCI.HCl under nitrogen protection .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1H-indazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it has been shown to interact with alpha7-acetylcholine receptors, which are involved in cognitive functions and neuroprotection .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
C08743791 (4,6-dimethyl-N-[3-(5-phenyl-1H-pyrazol-3-yl)-1H-1,2,4-triazol-5-yl]pyrimidin-2-amine)
- Core Structure : 1,2,4-triazole linked to pyrimidine and phenylpyrazole.
- Key Differences : Replaces the indazole carboxamide with a pyrimidine group and introduces a phenylpyrazole substituent.
- Implications : Pyrimidine derivatives often target nucleotide-binding domains (e.g., kinases), whereas the absence of a carboxamide may reduce hydrogen-bonding capacity compared to the target compound .
C20209924 (5-methyl-N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2-indolinecarboxamide)
- Core Structure : 1,2,4-triazole linked to indolinecarboxamide and pyridine.
- Key Differences : The pyridine ring may enhance solubility, while the indolinecarboxamide provides a rigid bicyclic system distinct from the indazole in the target compound.
- Implications : Pyridine’s basic nitrogen could influence binding to charged residues in enzyme active sites .
Triazamate (ethyl ((1-((dimethylamino)carbonyl)-3-(1,1-dimethylethyl)-1H-1,2,4-triazol-5-yl)thio)acetate)
- Core Structure: 1,2,4-triazole with dimethylamino carbonyl and tert-butyl groups.
- Key Differences : The ester and tert-butyl substituents are characteristic of agrochemicals (e.g., pesticides), contrasting with the pharmaceutical-oriented carboxamide and dimethoxyphenyl in the target compound.
- Implications : Functional groups dictate application; esters enhance environmental stability in pesticides, while carboxamides favor drug-receptor interactions .
Structural and Functional Comparison Table
| Compound Name | Core Structure | Key Substituents | Potential Application |
|---|---|---|---|
| Target Compound | 1,2,4-triazole + indazole | 3,4-dimethoxyphenylethyl, carboxamide | Pharmaceuticals (e.g., kinase inhibitors) |
| C08743791 | 1,2,4-triazole + pyrimidine | Phenylpyrazole, methyl groups | Kinase/modulator research |
| C20209924 | 1,2,4-triazole + indoline | Pyridine, methyl groups | Enzyme-targeted therapies |
| Triazamate | 1,2,4-triazole + thioacetate | Dimethylamino carbonyl, tert-butyl | Agrochemicals (pesticides) |
Key Insights from Structural Variations
- Indazole vs.
- Aromatic Substituents : The 3,4-dimethoxyphenyl group may enhance membrane permeability compared to phenyl or pyridine rings, balancing hydrophobicity and solubility.
- Functional Groups : Carboxamides (target compound) vs. esters (triazamate) highlight divergent applications—pharmaceutical vs. agrochemical—due to differences in stability and interaction profiles .
Methodological Considerations
Structural analysis of these compounds relies on crystallographic software such as SHELX for refinement and WinGX/ORTEP for visualization, ensuring accurate determination of bond lengths, angles, and stereochemistry . Computational tools (e.g., molecular dynamics) further elucidate binding modes and substituent effects .
Q & A
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for indazole/triazole) and methoxy groups (δ ~3.8 ppm). Coupling patterns distinguish substituent positions .
- 2D NMR (HSQC, HMBC) : Resolve connectivity between the triazole, indazole, and dimethoxyphenethyl groups .
- IR Spectroscopy : Confirm carbonyl (C=O stretch ~1650–1700 cm⁻¹) and N-H bonds (indazole NH ~3200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ for [M+H]⁺) with <5 ppm error .
Advanced: How can crystallographic software like SHELX be optimized for resolving structural ambiguities in this compound?
Q. Methodological Answer :
- Data Collection : Use high-resolution (<1.0 Å) X-ray data to minimize noise. Ensure crystal quality by screening cryoprotectants (e.g., glycerol) .
- Refinement in SHELXL :
- Visualization in ORTEP-3 : Generate thermal ellipsoid plots to assess atomic displacement parameters, highlighting regions of dynamic disorder .
Advanced: How do structural modifications at the triazole ring impact binding affinity to biological targets?
Q. Methodological Answer :
- Structure-Activity Relationship (SAR) Strategies :
- Computational Modeling :
- In Vitro Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase profiling) to correlate substituent changes with activity .
Advanced: What strategies resolve contradictions in reported biological activity data for similar triazole-indazole derivatives?
Q. Methodological Answer :
- Data Harmonization :
- Meta-Analysis :
- Mechanistic Studies : Use CRISPR-edited cell lines to isolate target-specific effects from off-pathway interactions .
Basic: What purification techniques ensure high yield and purity of the final compound?
Q. Methodological Answer :
- Chromatography :
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) to remove amorphous impurities. Monitor crystal growth via polarized microscopy .
Advanced: How can researchers validate the compound’s stability under physiological conditions?
Q. Methodological Answer :
- Forced Degradation Studies :
- Metabolic Stability Assays :
- Plasma Protein Binding : Use equilibrium dialysis to assess unbound fraction, critical for pharmacokinetic modeling .
Advanced: What computational tools predict the compound’s pharmacokinetic and toxicity profiles?
Q. Methodological Answer :
- ADMET Prediction :
- QSAR Modeling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
